molecular formula C19H15FN2O3S B300564 2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

Cat. No. B300564
M. Wt: 370.4 g/mol
InChI Key: HSHVDNRDTMLMER-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide, also known as FBA, is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is a thiazolidinedione derivative, and its unique chemical structure makes it an interesting target for synthesis and investigation.

Mechanism of Action

2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide exerts its effects by binding to specific target proteins, such as aldose reductase and PTP1B, and inhibiting their activity. This leads to a reduction in inflammation and cell proliferation, which may be beneficial in the treatment of various diseases. The exact mechanism of action of 2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide is still being investigated, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. 2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide in lab experiments is its specificity for certain target proteins, which allows for more precise investigation of their functions. 2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide also has a relatively low toxicity, making it a safer alternative to other compounds. However, one limitation of using 2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide is its relatively low solubility in water, which may impact its effectiveness in certain experiments.

Future Directions

There are several future directions for research on 2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide. One area of interest is its potential as a therapeutic agent for various diseases, such as diabetes and cancer. Further investigation is needed to fully understand its mechanism of action and potential side effects. In addition, 2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide may have applications in other fields, such as materials science and catalysis, due to its unique chemical structure. Overall, 2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide is an interesting compound with potential applications in various areas of scientific research.

Synthesis Methods

The synthesis of 2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide involves the condensation of 3-fluorobenzaldehyde with 2,4-thiazolidinedione, followed by the addition of 3-methylphenylacetic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions to yield the desired product. The synthesis of 2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide has been optimized to ensure high yields and purity.

Scientific Research Applications

2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been investigated for its ability to inhibit the activity of certain enzymes, such as aldose reductase and PTP1B, which are implicated in various diseases. 2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.

properties

Product Name

2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

Molecular Formula

C19H15FN2O3S

Molecular Weight

370.4 g/mol

IUPAC Name

2-[(5E)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C19H15FN2O3S/c1-12-4-2-7-15(8-12)21-17(23)11-22-18(24)16(26-19(22)25)10-13-5-3-6-14(20)9-13/h2-10H,11H2,1H3,(H,21,23)/b16-10+

InChI Key

HSHVDNRDTMLMER-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=CC=C3)F)/SC2=O

SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=O

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=O

Origin of Product

United States

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